molecular formula C13H17NO2 B1401468 N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide CAS No. 939801-34-0

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Cat. No. B1401468
CAS RN: 939801-34-0
M. Wt: 219.28 g/mol
InChI Key: SQZWPRQGBZBAIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of THPPA consists of a tetrahydro-2H-pyran ring attached to a phenyl group and an acetamide group . The molecular formula is C13H17NO2, with an average mass of 235.279 Da and a monoisotopic mass of 235.120850 Da .


Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrans, a key component of THPPA, have been studied . The literature suggests that these heterocycles can establish an equilibrium with their opened isomeric forms .


Physical And Chemical Properties Analysis

THPPA has a density of 1.2±0.1 g/cm3, a boiling point of 443.8±40.0 °C at 760 mmHg, and a flash point of 222.2±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 48 Å2 and a molar volume of 200.1±3.0 cm3 .

Scientific Research Applications

Anti-Inflammatory Applications

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: has been synthesized and tested for its anti-inflammatory properties. The compound’s ability to modulate inflammatory responses makes it a potential candidate for the development of new anti-inflammatory drugs .

Synthesis of Biheterocyclic Compounds

The compound serves as a precursor in the synthesis of biheterocyclic compounds containing a 1,2,4-triazole ring. These systems have significant pharmacological potential, addressing the need for new therapeutic agents .

Antimicrobial Activity

Derivatives of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide have been explored for their antimicrobial properties. This research could lead to the creation of new antibiotics and antifungal agents .

Analgesic Properties

Research into the analgesic properties of compounds related to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide could contribute to the development of novel pain management solutions .

Antitumor Activity

The compound’s derivatives are being studied for their potential antitumor effects. This line of research is crucial for the discovery of new cancer treatments .

Cardiovascular Therapeutics

Some derivatives of this compound have shown promise in the treatment of cardiovascular diseases. This application could lead to advancements in heart disease therapies .

Neuropharmacological Effects

The compound has been part of studies investigating its effects on the central nervous system, which may result in new treatments for mental disorders .

Chemical Synthesis and Material Science

Beyond pharmacological applications, N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is also valuable in chemical synthesis and material science for the development of novel materials with specific properties .

properties

IUPAC Name

N-(4-phenyloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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